Oroselol
CAS No.: 1891-25-4
Cat. No.: VC21354205
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1891-25-4 |
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Molecular Formula | C14H12O4 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 8-(2-hydroxypropan-2-yl)furo[2,3-h]chromen-2-one |
Standard InChI | InChI=1S/C14H12O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-7,16H,1-2H3 |
Standard InChI Key | KDJVHSVOXOZBDR-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |
Canonical SMILES | CC(C)(C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |
Chemical Identity and Classification
Structural Characteristics
Oroselol (CAS: 1891-25-4) belongs to the furanocoumarin subclass of coumarin compounds. Its chemical structure features a coumarin nucleus with a fused furan ring, creating the characteristic furanocoumarin skeleton with a hydroxypropyl group at position 8. The molecular formula of oroselol is C14H12O4 with a molecular weight of 244.24 g/mol . The IUPAC name for this compound is 8-(2-hydroxypropan-2-yl)furo[2,3-h]chromen-2-one, which precisely describes its structural arrangement .
Natural Sources
Oroselol has been identified in several plant species. According to documented sources, it has been isolated from Melicope semecarpifolia and Angelica cincta . Additionally, it occurs naturally in the roots of angelica plants and the bark of cinnamon trees. The compound has also been reported in Saussurea involucrata, a medicinal plant traditionally used in various therapeutic applications . These natural sources suggest the compound's widespread distribution among certain plant families with medicinal properties.
Chemical Properties
Physical and Chemical Characteristics
The table below presents the key chemical and physical properties of oroselol:
Property | Value |
---|---|
Molecular Formula | C14H12O4 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 8-(2-hydroxypropan-2-yl)furo[2,3-h]chromen-2-one |
CAS Number | 1891-25-4 |
InChI | InChI=1S/C14H12O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-7,16H,1-2H3 |
InChIKey | KDJVHSVOXOZBDR-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |
The chemical structure of oroselol features a lactone ring characteristic of coumarins, with oxygen atoms at positions that contribute to its potential for hydrogen bonding and interaction with biological targets . This structural arrangement likely contributes to its biological activities, particularly its ability to interact with cellular proteins involved in cancer progression.
Research Findings on Anticancer Activity
Autophagy Induction
One of the primary mechanisms through which oroselol exerts its anticancer effects is the induction of autophagy. Research indicates that oroselol treatment leads to the formation of autophagosomes in SSC-4 cells, as observed through transmission electron microscopy . This induction of autophagy is further supported by changes in autophagy-related protein expression, specifically:
These molecular changes are consistent with the activation of autophagy pathways, suggesting that oroselol promotes cancer cell death through autophagy-dependent mechanisms.
Inhibition of Cell Migration and Invasion
Oroselol has demonstrated the ability to suppress cancer cell migration and invasion, two critical processes in cancer metastasis. Using transwell chamber assays, researchers observed that oroselol treatment significantly reduced the migration and invasion capabilities of SSC-4 oral cancer cells . This inhibitory effect on cell mobility suggests that oroselol may have potential in preventing cancer spread and metastasis, a crucial aspect of cancer treatment.
PI3K/AKT Signaling Pathway Inhibition
Western blotting analyses have revealed that oroselol treatment blocks the PI3K/AKT signaling pathway in SSC-4 cells . This pathway plays a central role in cellular proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. Oroselol treatment led to reduced phosphorylation of both PI3K and AKT proteins, effectively inhibiting this pro-survival pathway .
This inhibition is particularly significant because the PI3K/AKT pathway activates mTOR, which typically suppresses autophagy. By blocking PI3K/AKT signaling, oroselol removes this inhibitory effect on autophagy, thereby promoting autophagic cell death in cancer cells. This dual mechanism—direct autophagy induction and removal of autophagy inhibition—likely contributes to oroselol's potent anticancer effects.
Future Research Directions
Preclinical and Clinical Development
Despite the promising in vitro results, oroselol requires further investigation through in vivo studies to validate its efficacy and safety profile. The compound shows potential as a lead molecule in oral cancer chemotherapy, but additional toxicological studies are necessary before advancing to clinical trials . Research should focus on:
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Evaluating oroselol's efficacy in animal models of oral cancer
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Determining appropriate dosing regimens and delivery methods
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Assessing potential side effects and toxicity profiles
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Investigating possible drug interactions
Structure-Activity Relationship Studies
Further research exploring structure-activity relationships through the development of oroselol derivatives could lead to compounds with enhanced anticancer activity or improved pharmacokinetic properties. Modification of the hydroxypropyl group or alterations to the coumarin core might yield derivatives with optimized biological profiles.
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